molecular formula C4H4Br3F3 B1303408 1,2,4-Tribromo-1,1,2-trifluorobutane CAS No. 2022-80-2

1,2,4-Tribromo-1,1,2-trifluorobutane

Cat. No.: B1303408
CAS No.: 2022-80-2
M. Wt: 348.78 g/mol
InChI Key: YRQSISPSGIETOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Tribromo-1,1,2-trifluorobutane can be synthesized through the bromination of 1,1,2-trifluorobutane. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tribromo-1,1,2-trifluorobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4-Tribromo-1,1,2-trifluorobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated compounds and their reactivity.

    Biology: The compound is used in biochemical research to study the effects of halogenated organic compounds on biological systems.

    Medicine: While not used therapeutically, it serves as a model compound in the study of drug metabolism and the development of halogenated pharmaceuticals.

    Industry: It is used in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-tribromo-1,1,2-trifluorobutane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved include:

Comparison with Similar Compounds

1,2,4-Tribromo-1,1,2-trifluorobutane can be compared with other halogenated butanes, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and applications in various fields of research .

Properties

IUPAC Name

1,2,4-tribromo-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQSISPSGIETOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380805
Record name 1,2,4-tribromo-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2022-80-2
Record name 1,2,4-tribromo-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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